[1,2,3]Triazolo[1,5-a]pyridine-3-carbonitrile
Overview
Description
[1,2,3]Triazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a cyano group attached to the third carbon of the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]Triazolo[1,5-a]pyridine-3-carbonitrile can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of enaminonitriles with benzohydrazides under microwave irradiation has been reported to yield triazolopyridines . This method is catalyst-free and eco-friendly, making it an attractive option for synthesizing these compounds.
Another method involves the use of diazo compounds as intermediates. The cascade transformations of [1,2,3]triazolo[1,5-a]pyridines to form diazo compounds and metal carbenes have been explored . These reactions often require metal catalysts such as rhodium, copper, or palladium to facilitate the transformation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of microwave-assisted synthesis and metal-catalyzed reactions are common in industrial settings due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[1,2,3]Triazolo[1,5-a]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield hydrogenated triazolopyridines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted triazolopyridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like halogens and nucleophiles such as amines are frequently employed.
Major Products
The major products formed from these reactions include substituted triazolopyridines, hydrogenated derivatives, and various functionalized compounds depending on the reagents and conditions used .
Scientific Research Applications
[1,2,3]Triazolo[1,5-a]pyridine-3-carbonitrile has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of [1,2,3]Triazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to participate in various biochemical interactions, making it a versatile tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridine: Similar in structure but with different reactivity and applications.
[1,2,3]Triazolo[1,5-a]pyrazine: Another triazole-fused heterocycle with distinct properties and uses.
[1,2,3]Triazolo[4,5-b]pyridine: Differently fused triazole-pyridine compound with unique chemical behavior.
Uniqueness
Its ability to undergo a wide range of chemical reactions and its utility in various fields make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
triazolo[1,5-a]pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-5-6-7-3-1-2-4-11(7)10-9-6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIVTFUZGSIQIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=NN2C=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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